molecular formula C15H22O2 B7826566 beta-Chamigrenic acid

beta-Chamigrenic acid

Cat. No.: B7826566
M. Wt: 234.33 g/mol
InChI Key: TYVCBWCQQAMFRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Chamigrenic acid can be synthesized through several chemical routes. One common method involves the extraction from Schisandra chinensis using organic solvents such as methanol and chloroform . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The plant material is subjected to steam distillation, followed by solvent extraction and purification. The final product is obtained as a white solid with high purity .

Chemical Reactions Analysis

Types of Reactions: Beta-Chamigrenic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Beta-Chamigrenic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-Chamigrenic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound exerts its effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

    Alpha-Chamigrenic acid: Another sesquiterpenoid with a similar structure but different stereochemistry.

    Gamma-Chamigrenic acid: A related compound with variations in the functional groups attached to the spiro ring system.

Uniqueness: Beta-Chamigrenic acid is unique due to its specific molecular structure and the presence of a spiro [5.5] undecane ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5,5-dimethyl-1-methylidenespiro[5.5]undec-9-ene-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11-5-4-8-14(2,3)15(11)9-6-12(7-10-15)13(16)17/h6H,1,4-5,7-10H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVCBWCQQAMFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C12CCC(=CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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